Perfluoro-3,7-dimethyl-1-octanol
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Overview
Description
Perfluoro-3,7-dimethyl-1-octanol is a fluorinated alcohol with the molecular formula C10H3F19O. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial applications due to its ability to repel water and oil, making it valuable in the production of coatings and surfactants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perfluoro-3,7-dimethyl-1-octanol typically involves the fluorination of organic precursors. One common method is the electrochemical fluorination of 3,7-dimethyl-1-octanol in the presence of hydrogen fluoride. This process results in the substitution of hydrogen atoms with fluorine atoms, producing the desired perfluorinated compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale electrochemical fluorination reactors. These reactors are designed to handle the highly reactive nature of hydrogen fluoride and ensure the efficient conversion of the starting material to the perfluorinated product. The reaction conditions typically include temperatures ranging from -20°C to 0°C and the use of nickel or steel electrodes .
Chemical Reactions Analysis
Types of Reactions
Perfluoro-3,7-dimethyl-1-octanol is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Reduction: Reduction reactions are less common due to the stability of the carbon-fluorine bonds.
Substitution: Nucleophilic substitution reactions can occur, but they require harsh conditions and strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Substitution: Strong nucleophiles such as sodium amide (NaNH2) under high temperatures and pressures.
Major Products Formed
Oxidation: Perfluoro-3,7-dimethyl-1-octanoic acid
Substitution: Various substituted perfluoroalkyl compounds depending on the nucleophile used.
Scientific Research Applications
Perfluoro-3,7-dimethyl-1-octanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of perfluoro-3,7-dimethyl-1-octanol is primarily based on its ability to interact with hydrophobic and hydrophilic surfaces. The fluorinated tail repels water and oil, while the hydroxyl group can form hydrogen bonds with other molecules. This dual functionality allows it to act as an effective surfactant and stabilizer in various applications .
Comparison with Similar Compounds
Similar Compounds
- Perfluoro-1-octanol
- Perfluoro-2-methyl-1-octanol
- Perfluoro-3,6-dioxa-4-methyl-7-octanol
Uniqueness
Perfluoro-3,7-dimethyl-1-octanol is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring both water and oil repellency. Additionally, its high thermal stability and resistance to chemical reactions make it suitable for use in harsh environments .
Properties
Molecular Formula |
C10HF21O |
---|---|
Molecular Weight |
536.08 g/mol |
IUPAC Name |
1,1,2,2,3,4,4,5,5,6,6,7,8,8,8-pentadecafluoro-3,7-bis(trifluoromethyl)octan-1-ol |
InChI |
InChI=1S/C10HF21O/c11-1(7(21,22)23,5(17,18)10(30,31)32)3(13,14)6(19,20)4(15,16)2(12,8(24,25)26)9(27,28)29/h32H |
InChI Key |
BZPYGJLVVCRAAT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(C(C(O)(F)F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
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